molecular formula C18H24N4O3 B7148496 N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide

Cat. No.: B7148496
M. Wt: 344.4 g/mol
InChI Key: FLVHGQBEGWOTKZ-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpyrazole moiety, a hydroxyethoxy group, and a piperidine carboxamide framework. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-9-10-25-17-7-4-8-21(14-17)18(24)20-16-11-19-22(13-16)12-15-5-2-1-3-6-15/h1-3,5-6,11,13,17,23H,4,7-10,12,14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVHGQBEGWOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpyrazole: The synthesis begins with the preparation of 1-benzylpyrazole through the reaction of benzylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where the benzylpyrazole is reacted with ethylene glycol in the presence of a strong acid catalyst.

    Formation of Piperidine Carboxamide: The final step involves the coupling of the hydroxyethoxy-substituted benzylpyrazole with piperidine-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzylpyrazole derivatives.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrazol-4-yl)-3-(2-methoxyethoxy)piperidine-1-carboxamide: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.

    N-(1-benzylpyrazol-4-yl)-3-(2-chloroethoxy)piperidine-1-carboxamide: Contains a chloroethoxy group instead of a hydroxyethoxy group.

Uniqueness

N-(1-benzylpyrazol-4-yl)-3-(2-hydroxyethoxy)piperidine-1-carboxamide is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications.

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